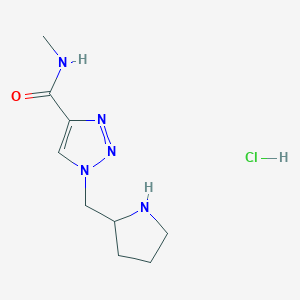

N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

描述

N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride (CAS: 1707367-52-9) is a synthetic small molecule with the molecular formula C₉H₁₅N₅O·HCl and a molecular weight of 245.709 g/mol . Its structure features a 1,2,3-triazole core substituted at the 1-position with a pyrrolidin-2-ylmethyl group and at the 4-position with a carboxamide moiety. The N-methylation of the carboxamide and the hydrochloride salt formation enhance its solubility and stability, making it suitable for pharmacological studies.

属性

IUPAC Name |

N-methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O.ClH/c1-10-9(15)8-6-14(13-12-8)5-7-3-2-4-11-7;/h6-7,11H,2-5H2,1H3,(H,10,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPMTXWGHBEHNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(N=N1)CC2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Core Synthetic Strategy: Metal-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely employed and versatile method for synthesizing 1,2,3-triazoles, including N-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This "click chemistry" approach allows regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions with excellent yields.

-

- Terminal alkyne (bearing the pyrrolidin-2-ylmethyl substituent) reacts with an azide (e.g., azidoacetamide or related derivatives).

- Copper(I) catalyst (e.g., CuI or CuSO4 with ascorbic acid as reductant) promotes the cycloaddition.

- The reaction typically proceeds in solvents such as DMF, DMSO, or aqueous mixtures at room temperature to moderate heat.

- The product is isolated as the hydrochloride salt by treatment with HCl.

-

- High regioselectivity for 1,4-disubstituted triazoles.

- Mild reaction conditions preserve sensitive functional groups.

- High yields (often >80–90%) and purity.

- Amenable to scale-up and flow chemistry setups for continuous production.

Synthetic Route for this compound

Based on the compound’s structure and known synthetic precedents, the preparation involves:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of azide intermediate | Sodium azide with appropriate halide precursor (e.g., bromomethylpyrrolidine) | Formation of pyrrolidin-2-ylmethyl azide |

| 2 | Preparation of alkyne intermediate | Propargyl amide derivative with N-methyl carboxamide functionality | Terminal alkyne with N-methyl carboxamide |

| 3 | CuAAC reaction | CuSO4·5H2O, sodium ascorbate, DMF/H2O or DMSO, room temperature | Cycloaddition forming 1,4-disubstituted 1,2,3-triazole core |

| 4 | Salt formation | Treatment with HCl in suitable solvent | Formation of hydrochloride salt for stability and isolation |

This sequence aligns with protocols reported for similar triazole carboxamide derivatives.

Catalysts and Ligands

- Copper Catalysts: CuI and CuSO4·5H2O are commonly used, often paired with reductants like sodium ascorbate to generate Cu(I) in situ.

- Ligands: In some cases, nitrogen-based ligands or phosphine ligands are employed to enhance catalyst stability and selectivity.

- Alternative Metal Catalysts: Ruthenium catalysts can be used to selectively synthesize 1,5-disubstituted triazoles, but these are less relevant for the target compound.

Solvents and Reaction Conditions

- Solvents: DMF, DMSO, aqueous mixtures, or mixed organic solvents are preferred for solubility and catalyst activity.

- Temperature: Typically ambient to 60 °C; room temperature is often sufficient.

- Time: Reaction times range from several hours to overnight, depending on substrate reactivity.

Purification and Characterization

- Purification: Crystallization of the hydrochloride salt or chromatographic methods.

- Characterization: NMR, IR, mass spectrometry, and elemental analysis confirm structure and purity.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Catalyst | CuI, CuSO4·5H2O + sodium ascorbate | Cu(I) source generated in situ |

| Solvent | DMF, DMSO, H2O mixtures | Good solubility and catalyst activity |

| Temperature | 20–60 °C | Room temperature often sufficient |

| Reaction Time | 3–24 hours | Depends on substrate and scale |

| Yield | 70–100% | High yields reported |

| Product Isolation | HCl treatment to form hydrochloride salt | Enhances stability and crystallinity |

| Purity | >95% | Verified by chromatographic methods |

化学反应分析

Types of Reactions

N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or alcohols.

科学研究应用

Biochemical Properties

N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride exhibits several noteworthy biochemical properties:

- Enzyme Interaction : The compound interacts with various enzymes and proteins, influencing their activity and function. The pyrrolidine ring is known to form hydrogen bonds with amino acid residues in enzyme active sites, potentially modulating their catalytic functions.

- Cell Signaling Modulation : It has been shown to influence cell signaling pathways and gene expression. This modulation can lead to altered cellular responses that are critical for various biological processes.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

Neuroprotective Effects

Research indicates that triazole derivatives may have neuroprotective properties. They can inhibit neuroinflammatory pathways by modulating signaling cascades such as NF-kB, which is involved in neurodegenerative diseases like Alzheimer's . This suggests that this compound could be explored for its potential in treating such conditions.

Cancer Therapeutics

Triazoles have been investigated for their role in cancer treatment due to their ability to inhibit tumor growth and metastasis. The specific mechanisms include interference with angiogenesis and apoptosis pathways . This compound's unique structure may enhance its efficacy in targeting cancer cells.

Case Studies and Research Findings

Several studies have highlighted the applications of triazole derivatives similar to this compound:

作用机制

The mechanism of action of N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine moiety may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like Rufinamide, which relies on a fluorobenzyl group for lipophilicity .

- Molecular Weight: Smaller analogs (e.g., 5-amino derivative, 184.17 g/mol) may exhibit better bioavailability, while bulkier substituents (e.g., benzyl groups) increase steric hindrance, affecting target engagement .

Target Specificity

- c-Met Inhibition : Trifluoromethyl and chlorophenyl groups in analogs correlate with high selectivity for c-Met kinase, a key driver in tumor proliferation .

- Tubulin Binding: Aryl-alkyl substituents (e.g., benzyl, phenoxy) enhance interactions with tubulin’s colchicine-binding site, as seen in compound I .

生物活性

N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a compound that has garnered attention for its diverse biological activities. This article examines the scientific literature surrounding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's molecular formula is , with a molecular weight of 236.31 g/mol. Its structural features include a triazole ring and a pyrrolidine moiety, which are critical for its biological interactions.

Anticancer Properties

- Mechanism of Action : The 1,2,3-triazole derivatives have shown promising anticancer effects by inducing cell cycle arrest and apoptosis in various cancer cell lines. For instance, studies indicate that triazole-containing compounds can inhibit cell proliferation by disrupting mitochondrial functions and increasing reactive oxygen species (ROS) production .

-

Case Studies :

- A549 Lung Cancer Cells : In vitro studies revealed that certain triazole derivatives exhibit IC50 values ranging from 0.8 to 27.08 µM against A549 cells, demonstrating significant antiproliferative activity . Notably, one derivative showed an IC50 of 4.07 µM, outperforming traditional chemotherapeutics like cisplatin (IC50: 9.24 µM) .

- Mechanistic Insights : A mechanistic study indicated that these compounds can induce sub-G1 phase arrest and apoptosis by modulating key signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

Recent research highlights the antibacterial potential of triazole derivatives. For example, compounds derived from this scaffold have demonstrated activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Other Pharmacological Effects

- Antimalarial and Antitubercular Effects : Some studies suggest that triazole derivatives also exhibit antimalarial and antitubercular properties, although specific data on this compound remains limited .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:

- Substituent Effects : The presence of methyl groups at specific positions on the triazole ring has been linked to enhanced anticancer activity .

- Pyrrolidine Interaction : The pyrrolidine moiety is believed to facilitate interactions with enzyme active sites through hydrogen bonding, influencing the compound's efficacy in modulating enzyme activity.

常见问题

Q. Example Reaction Conditions Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide Coupling | EDC, HOBt, DMF, RT, 12h | 35–45 | |

| Alkylation | K₂CO₃, DMF, 60°C, 6h | 24–35 |

Basic: How to characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- ¹H NMR : Identify key protons (e.g., pyrrolidine methylene at δ 3.85 ppm, triazole protons at δ 7.80–8.63 ppm) in DMSO-d₆ or CD₃OD. Compare with analogous triazole derivatives .

- LCMS/HRMS : Confirm molecular weight (e.g., ESI+ m/z calculated for C₁₀H₁₆N₅O·HCl: 297.10; observed: 297.2) and purity (>95% by HPLC) .

- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity and detect degradation products .

Advanced: How to resolve discrepancies between NMR and crystallographic data?

Methodological Answer:

- Dynamic Effects : NMR captures solution-state conformers, while X-ray shows solid-state packing. Use variable-temperature NMR to detect rotational barriers (e.g., pyrrolidine ring puckering) .

- Sample Purity : Re-crystallize the compound to eliminate impurities that may skew NMR integration or X-ray unit cell parameters .

- DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian/B3LYP) to validate assignments .

Advanced: What are best practices for crystallographic refinement using SHELXL?

Methodological Answer:

- Data Collection : Use high-resolution data (d ≤ 0.8 Å) for anisotropic displacement parameter refinement. Check for twinning (Hooft/y parameters) .

- Hydrogen Placement : Place H atoms geometrically (HFIX commands) or refine using riding models. Validate with difference Fourier maps .

- Validation Tools : Employ checkCIF/PLATON to flag outliers (e.g., bond length deviations >4σ) .

Q. Example Refinement Table :

| Parameter | SHELXL Settings | Outcome |

|---|---|---|

| R-factor | wR2 = 0.12, R1 = 0.05 | High precision |

| Twinning | TWIN/BASF commands | Resolved pseudo-merohedral twinning |

Advanced: How to design structure-activity relationship (SAR) studies for triazole carboxamide derivatives?

Methodological Answer:

- Core Modifications : Vary substituents on the triazole (e.g., methyl vs. trifluoromethyl) and pyrrolidine (e.g., sp³ vs. sp² hybridization) to assess steric/electronic effects .

- Biological Assays : Test enzyme inhibition (e.g., COX-2 IC₅₀ via fluorometric assays) or receptor binding (SPR/BLI) to correlate structural changes with activity .

- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 active site) and guide SAR .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze by HPLC for hydrolytic degradation .

- Thermal Stability : Use TGA/DSC to determine melting points and decomposition thresholds (>150°C suggests solid-state stability) .

- Light Sensitivity : Store samples under UV light (254 nm) and monitor photodegradation via LCMS .

Advanced: How to address hygroscopicity or salt form challenges?

Methodological Answer:

- Salt Screening : Co-crystallize with counterions (e.g., succinate, phosphate) to improve crystallinity and reduce hygroscopicity .

- Dynamic Vapor Sorption (DVS) : Measure moisture uptake at 25°C/60% RH; <1% weight gain indicates low hygroscopicity .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane for non-polar impurities .

- Ion Exchange : Separate hydrochloride salts via Dowex resin (eluent: NH₄OH/MeOH) .

Advanced: How to analyze reaction mechanisms in triazole formation?

Methodological Answer:

- Kinetic Studies : Monitor azide-alkyne cycloaddition (CuAAC) via in situ IR to track reaction progress .

- Isotope Labeling : Use ¹⁵N-labeled amines to trace regioselectivity in triazole ring formation .

Advanced: How to optimize experimental design for reproducibility?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。